molecular formula C10H10O3 B3251395 7-Methoxychroman-2-one CAS No. 20921-02-2

7-Methoxychroman-2-one

Cat. No.: B3251395
CAS No.: 20921-02-2
M. Wt: 178.18 g/mol
InChI Key: JHGVLAHJJNKSAW-UHFFFAOYSA-N
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Description

7-Methoxychroman-2-one is a chemical compound with the molecular formula C10H10O3 . It is also known by its English name this compound and its CAS number is 20921-02-2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 in chromanone results in a minor difference from chromone .


Chemical Reactions Analysis

Chromanone or Chroman-4-one is a versatile scaffold exhibiting a wide range of pharmacological activities . It acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 178.18 and a predicted density of 1.205±0.06 g/cm3 . Its melting point is between 37-39 °C and its predicted boiling point is 317.2±31.0 °C .

Scientific Research Applications

Dual Emission in Fluorescent Dyes

7-Methoxychroman-2-one derivatives demonstrate significant applications in the development of new fluorescent dyes. Derivatization of these compounds leads to red-shifted absorption and emission bands, making them suitable for use in biological research as fluorescent probes. For instance, the introduction of an electron acceptor group at the 7-position of 3-hydroxychromone results in notable solvatochromism and dual emission in the red region of the spectrum, enhancing their applicability in fluorescence-based studies (Klymchenko & Mély, 2004).

Safety and Hazards

The safety data sheet for 7-Methoxychroman-2-one indicates that it is classified as a warning signal word . It has hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

Properties

IUPAC Name

7-methoxy-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGVLAHJJNKSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(=O)O2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Compound 14A was prepared by hydrogenation of 7-methoxy-chromen-2-one catalyzed by 10% Pd/C in 96% yield. MS: 179 (M+1)+. Preparation of 3-(2-Hydroxy-4-methoxy-5-thiocyanato-phenyl)-propionic acid methyl ester (Compound 14B)
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3-(2-Hydroxy-4-methoxy-5-thiocyanato-phenyl)-propionic acid methyl ester
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Compound 14B
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Yield
96%

Synthesis routes and methods II

Procedure details

Compound 14A was prepared by hydrogenation of 7-methoxy-chromen-2-one catalyzed by 10% Pd/C in 96% yield. MS: 179 (M+1)+.
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96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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